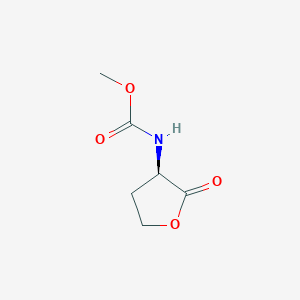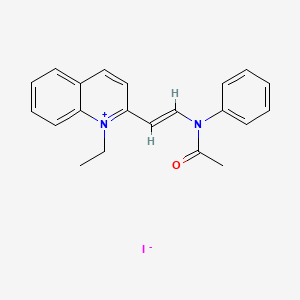![molecular formula C7H3Br2ClN2O B15208947 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a halogenated heterocyclic compound It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-c]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method includes the bromination and chlorination of the pyrrolo[2,3-c]pyridine ring under controlled conditions. The reaction is often carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potent molecule in biological studies .
Propriétés
Formule moléculaire |
C7H3Br2ClN2O |
|---|---|
Poids moléculaire |
326.37 g/mol |
Nom IUPAC |
3,3-dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H3Br2ClN2O/c8-7(9)3-1-5(10)11-2-4(3)12-6(7)13/h1-2H,(H,12,13) |
Clé InChI |
UABXFVOVYONARX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)NC(=O)C2(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


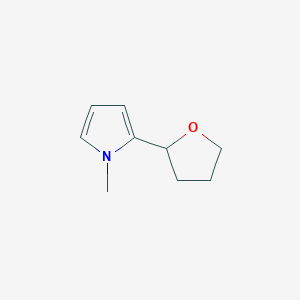

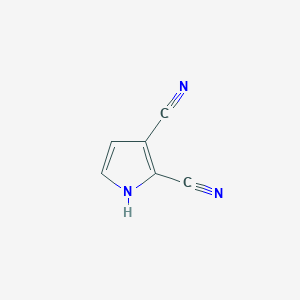
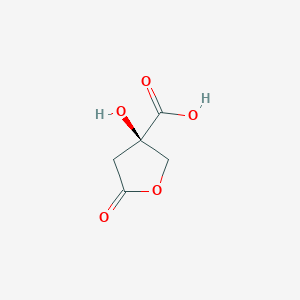
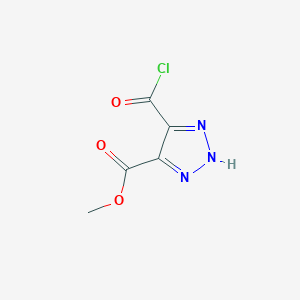
![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)


![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)

